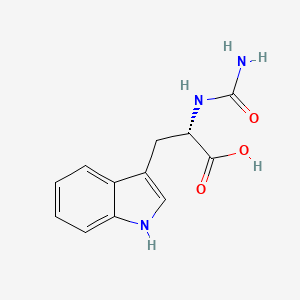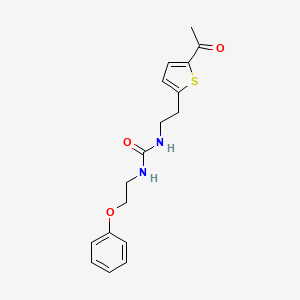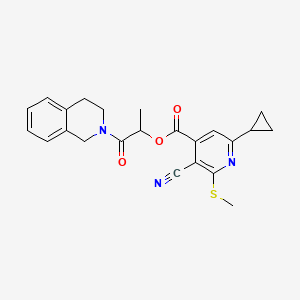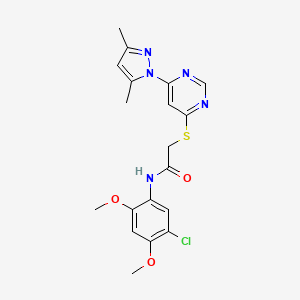
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid, also known as CPI-613, is a novel anticancer drug that targets the mitochondrial tricarboxylic acid (TCA) cycle. It is a small molecule inhibitor that has shown promising results in preclinical and clinical trials for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Luminescence and Biological Studies
Luminescent complexes of metals with ligands derived from related structures have been explored for their potential applications. For instance, studies involving complexes of Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) with 3-(thiazol-2-yl carbamoyl) propanoic acid, a compound with structural similarity, have highlighted their antibacterial, antifungal, and luminescent properties. Although most complexes showed non-significant biological activities, the Bi(III) complex exhibited appreciable luminescence, suggesting potential applications in biolabeling and sensors (Kanwal et al., 2020).
Aggregation-Induced Emission
The development of luminogenic materials with aggregation-induced emission (AIE) characteristics is another significant application. Compounds structurally related to (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid have been synthesized, demonstrating superior AIEE properties. These findings are crucial for applications in optics, electronics, environmental, and biological sciences, where the specific molecular structure and aggregate packing play a vital role in the observed properties (Wen-bin Jia et al., 2013).
Dye-Sensitized Solar Cells
The exploration of organic dyes for dye-sensitized solar cells (DSSCs) includes the synthesis of compounds with the indolo[3,2-b]quinoxalin core, reflecting a structural relation to the compound . These studies aim to enhance the electrical and optical properties of DSSCs, demonstrating the potential of such compounds in renewable energy technologies (Weiyi Zhang et al., 2018).
Extraction and Recovery Processes
The recovery and extraction processes in chemical industries benefit from studies on carboxylic acids similar to (2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid. Research focusing on the extraction of propionic acid, for example, sheds light on the effectiveness of various extractants and diluents, which is valuable for the design of extraction processes in the pharmaceutical and food industries (A. Keshav et al., 2009).
Biological Activities of Schiff Bases
Schiff bases derived from tryptophan and structurally related compounds exhibit significant antimicrobial activity. This underscores the importance of such derivatives in developing new antimicrobial agents, with implications for pharmaceutical applications (S. Radhakrishnan et al., 2020).
Propiedades
IUPAC Name |
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c13-12(18)15-10(11(16)17)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,16,17)(H3,13,15,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLXJVDJMARXSP-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(carbamoylamino)-3-(1H-indol-3-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2860220.png)

![2-[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2860224.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2860226.png)
![2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2860227.png)
![methyl N-[(Z)-1-(4-phenylsulfanylphenyl)ethylideneamino]carbamate](/img/structure/B2860229.png)

![N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2860234.png)




![4-(Benzo[cd]indol-2-ylamino)phenol](/img/structure/B2860243.png)